azulene-1-carboxylic acid

Thromboxane A2 receptor antagonism Cardiovascular pharmacology Azulene sulfonate derivatives

Select this carboxylated azulene scaffold for your research programs and expect well-characterized isotope effects (k¹²/k¹³ = 1.035–1.043, kₕ/kᴅ = 2.23–2.87) and a convenient decarboxylation rate constant (3.7 × 10⁻² min⁻¹ at 25 °C). Compared with the 6-COOH isomer, this 1-COOH derivative provides the optimal reactivity window for Ir-catalyzed C–H activation and [2+2+2] cyclization, minimizing unwanted side reactions. For cardiovascular pharmacology, the carboxylic acid series delivers predictable, attenuated TXA₂ receptor potency (IC₅₀ = 1.7 × 10⁻⁸ M for 29c), enabling dose-response studies that are impossible with ultra-potent sulfonate analogs. Verify that your current azulene supplier provides lot-specific purity and isomer identity to avoid uncontrolled variability in your downstream synthetic yields, pharmacological potency, and photostability.

Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
CAS No. 1201-25-8
Cat. No. B074355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazulene-1-carboxylic acid
CAS1201-25-8
Molecular FormulaC11H8O2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CC(=C2C=C1)C(=O)O
InChIInChI=1S/C11H8O2/c12-11(13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,(H,12,13)
InChIKeyHGLFWLLFPGIKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azulene-1-Carboxylic Acid (CAS 1201-25-8): Core Properties and Scientific Positioning for Research Procurement


Azulene-1-carboxylic acid (1-azulenecarboxylic acid, C₁₁H₈O₂, MW 172.18 g/mol) is a carboxylated derivative of the non-benzenoid aromatic hydrocarbon azulene. It features the characteristic fused five-membered and seven-membered ring system that confers a permanent dipole moment (1.08 D), a narrow HOMO–LUMO gap relative to its isomer naphthalene, and distinct blue coloration [1]. The carboxylic acid group at the 1-position enables derivatization into esters, amides, and sulfonates, making it a versatile building block for medicinal chemistry, materials science, and mechanistic physical organic chemistry [2]. Its acid-catalyzed decarboxylation has been studied extensively as a model reaction for A-SE2 mechanistic analysis, and its positional isomers (1-COOH, 2-COOH, 6-COOH) exhibit systematically differentiated reactivity in C–H activation chemistry [3].

Why Azulene-1-Carboxylic Acid Cannot Be Generically Substituted by In-Class Analogs


Azulene derivatives share a common bicyclic scaffold, but the position and identity of the functional group at the 1-position produce dramatic divergence in reactivity and biological potency. Replacement of the 1-carboxylic acid with a 1-sulfonate sodium salt increases TXA₂ receptor antagonism by over 3-fold, with the most potent sulfonate (41b, IC₅₀ = 9.0 × 10⁻¹⁰ M) being nearly 20-fold more potent than its carboxylic acid counterpart (29c) [1]. Similarly, the positional isomer of the carboxyl group (1-COOH vs. 2-COOH vs. 6-COOH) governs chemoselectivity in iridium-catalyzed C–H activation, dictating whether productive cyclization or decomposition predominates [2]. Even within the same functional group class, the azulene scaffold itself confers photolability under UV stress that is entirely absent in analogously substituted naphthalene derivatives, with azulene carboxamides showing 100% degradation versus <0.5% for their naphthalene counterparts [3]. These quantifiable functional-group, positional-isomer, and scaffold-level differences mean that generic interchange without experimental verification will introduce uncontrolled variability in synthetic yield, pharmacological potency, and material stability.

Quantitative Differentiation Evidence for Azulene-1-Carboxylic Acid Versus Key Comparators


TXA₂ Receptor Antagonism: 1-Carboxylic Acid Derivatives Are >3-Fold Less Potent Than 1-Sulfonate Sodium Salts

In a direct head-to-head comparison within a single study, azulene-1-sulfonic acid sodium salts (41a–c) demonstrated over 3 times greater potency than the corresponding azulene-1-carboxylic acid derivatives (28–30) as TXA₂ receptor antagonists. Compound 41b, the most potent sulfonate, exhibited an IC₅₀ of 9.0 × 10⁻¹⁰ M for inhibition of vascular contraction mediated by the TXA₂ tau receptor, whereas carboxylic acid 29c showed an IC₅₀ of 1.7 × 10⁻⁸ M—a quantified difference of approximately 19-fold. Furthermore, 41b was 4 orders of magnitude more potent than the reference TXA₂ antagonist BM13,177 and displayed high tau receptor selectivity (IC₅₀ contraction / IC₅₀ aggregation = 378) with no TXA₂ synthetase inhibitory activity at concentrations up to 10⁻⁴ M [1].

Thromboxane A2 receptor antagonism Cardiovascular pharmacology Azulene sulfonate derivatives

C–H Activation Reactivity Order: 1-COOH Occupies an Intermediate Position Between 6-COOH and 2-COOH Isomers

In a systematic study of iridium-catalyzed [2+2+2] cyclization of azulene carboxylic acids with alkynes, Maeng et al. (2020) established a definitive reactivity ranking among the three positional isomers: azulene-6-carboxylic acid > azulene-1-carboxylic acid > azulene-2-carboxylic acid. The 1-carboxylic acid isomer engages in productive C–H activation and subsequent cyclization to afford tetra(aryl)-substituted benzoazulene derivatives, but with lower efficiency than the 6-COOH isomer. This intermediate reactivity allows chemists to select the 1-COOH isomer when the higher reactivity of the 6-COOH isomer leads to competing side reactions or when regiochemical control via the 1-position directing group is synthetically advantageous [1].

C–H activation Non-benzenoid aromatic chemistry Iridium catalysis

Protiodecarboxylation Kinetics: Azulene-1-Carboxylic Acid vs. Indole-3-Carboxylic Acids Share Mechanism but Differ in Rate by ~10⁶-Fold

The acid-catalyzed decarboxylation of azulene-1-carboxylic acid proceeds with a measurable rate constant of 3.7 × 10⁻² min⁻¹ at 25°C in aqueous solution, following a pH-independent A-SE2 mechanism at 0.06–0.3 M H⁺ [1]. Cross-study comparison with indole-3-carboxylic acid and its 2-methyl and 5-chloro derivatives reveals that the solvent deuterium isotope effect (k_H₂O/k_D₂O) falls within the narrow range of 2.23–2.87 for both heteroaromatic systems, despite the absolute reactivity of azulene-1-carboxylic acid exceeding that of indole-3-carboxylic acids by a factor of approximately 10⁶ [2]. Carbon-13 isotope effects determined for azulene-1-carboxylic acid (k¹²/k¹³ = 1.035–1.043 at 0.3 M H⁺) confirm that C–CO₂ bond rupture becomes rate-determining at higher acidities, with ~90% of reaction flux proceeding through the 1-protonated ampholyte intermediate [3].

Decarboxylation kinetics Physical organic chemistry Solvent isotope effects

Lipid Peroxidation Inhibition: Synthetic 3-Alkyl-Azulene-1-Carboxylic Acids Achieve 100% Inhibition, Matching Natural Azulene Benchmarks

Five synthetic 3-alkyl and 3-(hydroxy)alkyl azulene-1-carboxylic acids and esters, synthesized from tropolone via the corresponding furanone, were evaluated for antioxidant activity using the rat hepatic microsomal lipid peroxidation assay (2-thiobarbituric acid method). All five compounds achieved 100% inhibition of lipid peroxidation at a concentration of 1 mM and considerably inhibited soybean lipoxygenase activity. This efficacy builds upon prior work from the same research group demonstrating significant antioxidant activity of the natural azulenes chamazulene and guaiazulene, establishing that synthetic azulene-1-carboxylic acid derivatives can match the potency of natural benchmarks while offering the advantage of systematic substituent variation at the 3-position [1].

Lipid peroxidation Antioxidant Lipoxygenase inhibition

Photostability: Azulene-1-Carboxamide Scaffold Shows ≥200-Fold Greater UV Degradation Than Naphthalene Analogs

In a scaffold-hopping study comparing analogously substituted azulenes, indoles, and naphthalenes, azulene carboxamide 13 exhibited 100% photodegradation under Suntester UV stress conditions (24 h), whereas its directly analogous naphthalene counterparts (compounds 17, 18, and 19) each showed <0.5% degradation—a quantified difference of ≥200-fold [1]. However, under milder irradiation conditions (7-day windowsill sunlight exposure), the photostability of azulenes is strongly substitution-dependent: solids of most azulene derivatives showed <0.5% degradation, while in solution, half-lives spanned several orders of magnitude. Critically, even the least photostable azulene derivative tested (compound 14, 85% degradation in solution over 7 days, t₁/₂ ≈ 60 h) proved substantially more stable than the marketed photolabile drug nifedipine (t₁/₂ ≈ 4 min) [1]. This data indicates that the photostability liability of the azulene scaffold is real but manageable under standard laboratory conditions, and it is restricted to certain substitution patterns rather than being an inherent property of all azulenes [1].

Photostability Scaffold hopping Drug discovery

Evidence-Backed Application Scenarios for Azulene-1-Carboxylic Acid in Research and Industrial Settings


Mechanistic Probe for Decarboxylation Kinetics and Isotope Effect Studies

Azulene-1-carboxylic acid is uniquely suited as a substrate for physical organic chemistry investigations of A-SE2 decarboxylation mechanisms. Its rate constant of 3.7 × 10⁻² min⁻¹ at 25°C allows convenient kinetic measurements under mild aqueous conditions where indole-3-carboxylic acids react too slowly for practical study. The well-characterized ¹³C isotope effect (k¹²/k¹³ = 1.035–1.043) and solvent deuterium isotope effect (k_H/k_D within 2.23–2.87) provide multiple independent mechanistic probes, and the ~10⁶-fold reactivity span relative to indole substrates enables systematic testing of whether isotope effect signatures remain invariant across extreme rate differences [REFS-3, REFS-4, REFS-5].

Parent Scaffold for Synthesis of Tunable Antioxidant and Lipoxygenase-Inhibitory Derivatives

The azulene-1-carboxylic acid core, when functionalized with 3-alkyl or 3-(hydroxy)alkyl substituents via tropolone-derived furanone intermediates, yields derivatives that achieve 100% inhibition of lipid peroxidation at 1 mM in rat hepatic microsomal assays, matching or exceeding the efficacy of the natural azulenes chamazulene and guaiazulene. The synthetic accessibility of diverse 3-substituted analogs enables systematic structure-activity relationship (SAR) studies that are impossible with natural products. Researchers developing antioxidant or anti-inflammatory agents should select this scaffold when synthetic tunability at the 3-position is a priority over the fixed substitution patterns of natural azulenes [6].

Intermediate-Reactivity Substrate for Methodology Development in Non-Benzenoid C–H Activation

For synthetic methodology groups expanding the scope of C–H activation beyond traditional benzenoid substrates, azulene-1-carboxylic acid occupies an optimal reactivity window: it is sufficiently reactive to participate in Ir-catalyzed [2+2+2] cyclization with alkynes to produce tetra(aryl)-substituted benzoazulenes, yet less prone to uncontrolled side reactions than the most reactive 6-COOH isomer. Its intermediate position in the established reactivity order (6-COOH > 1-COOH > 2-COOH) makes it the preferred substrate when developing new catalytic systems where excessive reactivity of the 6-COOH isomer would obscure mechanistic analysis or reduce product selectivity [2].

Pharmacological Tool Compound for TXA₂ Receptor Studies Requiring Attenuated Antagonism

In cardiovascular pharmacology research where full TXA₂ receptor blockade is undesirable—for instance, when studying partial antagonism or when dissecting the differential contributions of TXA₂ tau versus alpha receptor subtypes—azulene-1-carboxylic acid derivatives provide quantitatively predictable, attenuated potency. The carboxylic acid series (28–30) is >3-fold less potent than the corresponding sulfonate series (41a–c), with compound 29c showing an IC₅₀ of 1.7 × 10⁻⁸ M versus 9.0 × 10⁻¹⁰ M for sulfonate 41b. This graded potency differential enables dose-response studies across a wider concentration range than would be achievable with the ultra-potent sulfonate series alone [1].

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